molecular formula C₁₉H₃₈O₂ B153879 Ethyl heptadecanoate CAS No. 14010-23-2

Ethyl heptadecanoate

Cat. No.: B153879
CAS No.: 14010-23-2
M. Wt: 298.5 g/mol
InChI Key: KNXMUFRWYNVISA-UHFFFAOYSA-N
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Description

Ethyl heptadecanoate, also known as heptadecanoic acid ethyl ester, is an organic compound with the molecular formula C19H38O2. It is an ester formed from heptadecanoic acid and ethanol. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl heptadecanoate can be synthesized through the esterification of heptadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and heating to maintain the desired reaction conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl heptadecanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptadecanoic acid and ethanol.

    Reduction: Reduction of this compound can yield heptadecanol.

    Oxidation: Oxidation of this compound can produce heptadecanoic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a metal catalyst such as palladium or nickel.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Heptadecanoic acid and ethanol.

    Reduction: Heptadecanol.

    Oxidation: Heptadecanoic acid.

Scientific Research Applications

Ethyl heptadecanoate is used in various scientific research applications, including:

    Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry.

    Biology: It is used in studies related to lipid metabolism and fatty acid analysis.

    Medicine: It is investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl heptadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can be hydrolyzed by esterases to release heptadecanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved include lipid transport proteins and enzymes such as lipases and esterases.

Comparison with Similar Compounds

Ethyl heptadecanoate is similar to other fatty acid esters such as:

  • Mthis compound
  • Ethyl stearate
  • Methyl stearate

Comparison:

  • This compound vs. Mthis compound: Both are esters of heptadecanoic acid, but this compound has an ethyl group while mthis compound has a methyl group. This difference affects their physical properties and reactivity.
  • This compound vs. Ethyl stearate: Ethyl stearate is an ester of stearic acid, which has a longer carbon chain compared to heptadecanoic acid. This results in different melting points and solubility.
  • This compound vs. Methyl stearate: Similar to the comparison with ethyl stearate, the difference in the esterifying alcohol (methyl vs. ethyl) affects their physical and chemical properties.

This compound is unique due to its specific chain length and esterifying alcohol, which influence its applications and reactivity in various scientific and industrial contexts.

Properties

IUPAC Name

ethyl heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXMUFRWYNVISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161232
Record name Ethyl heptadecanoate
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14010-23-2
Record name Ethyl heptadecanoate
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Record name Ethyl heptadecanoate
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Record name Ethyl heptadecanoate
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Record name Ethyl heptadecanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethyl Heptadecanoate and where is it found?

A1: this compound is a fatty acid ester. While not extensively studied on its own, it has been identified as a constituent in various natural extracts. For example, it was found in the chloroform extract of Albertisia papuana Becc. root [] and in crude spirits, potentially contributing to aroma [].

Q2: Has this compound shown any potential biological activity?

A2: While this compound itself has not been extensively studied for its biological activity, a related compound, 2[4'-hydroxyphenyl]-ethyl heptadecanoate, isolated from Buddleja cordata subsp. cordata, displayed moderate antimycobacterial activity against Mycobacterium tuberculosis []. This suggests that further investigation into the biological activities of this compound and its derivatives could be warranted.

Q3: How is this compound analyzed in complex mixtures?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique used to separate, identify, and quantify this compound within complex mixtures [, , , ]. This method relies on the compound's volatility and generates characteristic fragmentation patterns for identification.

Q4: Are there any known examples of this compound's involvement in chemical interactions?

A4: Research indicates that this compound, when part of a mixed monolayer with tetradecanoic acid, exhibits a phenomenon known as "positive azeotropy." This means the transition pressure from an expanded to a condensed state for both compounds decreases when they are mixed, suggesting a weaker interaction between dissimilar molecules compared to interactions between identical molecules []. This finding highlights the importance of molecular interactions in surface chemistry.

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